molecular formula C9H11N3S B2358707 N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 883049-61-4

N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No. B2358707
CAS RN: 883049-61-4
M. Wt: 193.27
InChI Key: XKSBHFRDGRUBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine” is a type of N-heterocyclic compound . It belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .


Synthesis Analysis

The synthesis of these thiazolo[5,4-b]pyridines involves a series of steps starting from commercially available substances . The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . All of these N-heterocyclic compounds are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyridyl attached to a thiazolo[5,4-b]pyridine core . This core structure is key to the inhibitory potency of these compounds against PI3K . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .


Chemical Reactions Analysis

These compounds have shown potent PI3K inhibitory activity in enzymatic assays . The IC50 of a representative compound could reach to 3.6 nm . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of PI3K . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

properties

IUPAC Name

N-propan-2-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-6(2)11-9-12-7-4-3-5-10-8(7)13-9/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSBHFRDGRUBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.